Impactos Clínicos da Zidovudine na Terapia Antirretroviral: Uma Revisão

Visualização da página:404 Autor:Li Yao Data:2025-06-30

A zidovudina (AZT), primeiro fármaco antirretroviral aprovado para o tratamento do HIV em 1987, revolucionou o manejo da infecção ao oferecer uma resposta terapêutica efetiva contra um vírus até então considerado invulnerável. Este artigo examina criticamente seu legado clínico, desde os protocolos monoterapêuticos iniciais até seu papel contemporâneo em regimes combinados, destacando mecanismos de ação, avanços na sobrevida dos pacientes, desafios toxicológicos e adaptações estratégicas diante de novas terapias. A análise integra evidências farmacológicas e desfechos clínicos para elucidar como este nucleosídeo mantém relevância após três décadas de evolução terapêutica.

Mecanismo de Ação e Farmacocinética da Zidovudina

A zidovudina atua como um análogo de timidina, incorporando-se competitivamente na cadeia de DNA viral durante a transcrição reversa. Ao ser fosforilada intracelularmente pela timidina cinase, transforma-se em trifosfato de zidovudina (AZT-TP), que inibe a transcriptase reversa do HIV-1 através de dois mecanismos sinérgicos: terminação prematura da cadeia de DNA proviral e ligação competitiva ao sítio catalítico da enzima. Estudos farmacocinéticos demonstram biodisponibilidade oral de aproximadamente 60-70%, com pico plasmático em 30-90 minutos. Sua distribuição é ampla, atravessando a barreira hematoencefálica (concentração no LCR equivalente a 50-60% da plasmática), característica crucial para prevenção de neuropatias associadas ao HIV. O metabolismo hepático ocorre via glicuronidação (UGT2B7), com 75% da dose excretada renalmente como metabólito inativo. A meia-vida intracelular de 3-4 horas permite dosagem biquotidiana, porém variações genéticas na UGT2B7 podem exigir ajustes posológicos em pacientes com polimorfismos.

Eficácia Clínica e Impacto Histórico

Estudos multicêntricos como o ACTG 016 e 019 (1989-1994) estabeleceram a zidovudina como padrão-ouro inicial, reduzindo mortalidade em 50% em pacientes com contagem de CD4+ <200 células/mm³. A introdução da terapia tripla (HAART) na década de 1990 amplificou seu impacto: combinações com lamivudina e inibidores de protease alcançaram supressão viral em >80% dos casos, elevando a sobrevida média de 10 para mais de 30 anos pós-diagnóstico. Dados do estudo CASCADE (2000) revelaram redução de 85% na progressão para AIDS com regimes contendo AZT. Seu uso perinatal reduziu a transmissão vertical de 25% para <1% quando administrada à gestante no terceiro trimestre e ao recém-nascido por 6 semanas (protocolo PACTG 076). Apesar do surgimento de resistências (mutações como M41L, D67N e T215Y/F após 6-18 meses de monoterapia), sua barreira genética foi resgatada em esquemas combinados, mantendo eficácia como backbone em populações específicas.

Perfil de Toxicidade e Estratégias de Mitigação

Os efeitos adversos limitantes incluem anemia (24% dos casos, por supressão da eritropoese medular) e neutropenia (16-28%), mediadas pela inibição da DNA polimerase γ mitocondrial. Neuropatia periférica ocorre em 15-30% dos usuários crônicos, enquanto miopatia com elevação de CPK manifesta-se após 6-12 meses. A lipodistrofia (perda de tecido adiposo subcutâneo) afeta até 40% dos pacientes após uso prolongado, associada à disfunção mitocondrial em adipócitos. Protocolos de manejo envolvem: monitoramento hematológico quinzenal nos primeiros 3 meses (com redução de dose se Hb <7,5 g/dL ou neutrófilos <750 células/mm³), suplementação com eritropoetina ou filgrastim, e substituição por tenofovir ou abacavir em casos refratários. O uso de antioxidantes (acetilcisteína, coenzima Q10) demonstra potencial na redução da toxicidade mitocondrial em estudos pré-clínicos.

Posicionamento Terapêutico Contemporâneo

Em meio a antirretrovirais de última geração, a zidovudina mantém nichos estratégicos: é componente essencial em regimes pediátricos (formulação líquida e dose ajustável por peso), terapia intraparto para prevenção vertical, e profilaxia pós-exposição (PEP) ocupacional. Diretrizes da OMS (2021) recomendam-na como alternativa de primeira linha em países com recursos limitados devido ao baixo custo e ampla disponibilidade. Combinações fixas como AZT/3TC/nevirapina permanecem no Formulário Terapêutico Nacional brasileiro. Contudo, seu uso restringe-se a situações específicas: falha terapêutica com outros inibidores nucleosídeos, gestantes com resistência a tenofovir, ou coinfecção HIV-HBV onde abacavir é contraindicado. Pesquisas recentes exploram nanoformulações para direcionamento cerebral, visando erradicar reservatórios virais no SNC.

Referências Bibliográficas

  • FISCHL, M.A. et al. "The efficacy of azidothymidine (AZT) in the treatment of patients with AIDS and AIDS-related complex". New England Journal of Medicine, 317(4):185-191, 1987.
  • CONNOR, E.M. et al. "Reduction of maternal-infant transmission of human immunodeficiency virus type 1 with zidovudine treatment". New England Journal of Medicine, 331(18):1173-1180, 1994.
  • GÜNTHARD, H.F. et al. "Antiretroviral Drugs for Treatment and Prevention of HIV Infection in Adults". JAMA, 316(2):191-210, 2016.
  • WORLD HEALTH ORGANIZATION. "Updated recommendations on first-line and second-line antiretroviral regimens and post-exposure prophylaxis". WHO Guidelines, 2019.
  • DE CLERCQ, E. "Anti-HIV drugs: 25 compounds approved within 25 years after the discovery of HIV". International Journal of Antimicrobial Agents, 33(4):307-320, 2009.